molecular formula C15H15NO5 B6098205 methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate

methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B6098205
M. Wt: 289.28 g/mol
InChI Key: KUSRCUGXMGDTGR-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate is a chemical intermediate of significant interest in medicinal chemistry and pre-clinical research. Its structure, incorporating a furan-2-carboxamide group linked to a 4-hydroxyphenylpropanoate scaffold, is strategically designed for the development of novel therapeutic agents. Compounds with this furan-2-carboxamide moiety have demonstrated promising biological activity in phenotypic screening for the amelioration of Type 2 Diabetes Mellitus (T2DM), showing potent anti-gluconeogenesis effects and the capability to reduce non-fasting and fasting blood glucose levels in vivo . Furthermore, the core structural features align with those explored in the design of selective cyclooxygenase-2 (COX-2) inhibitors, making it a valuable scaffold for anti-inflammatory drug discovery . The methyl ester functional group enhances the compound's cell membrane permeability compared to its carboxylic acid analog, making it a more suitable precursor for in vitro biological evaluations. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to synthesize and develop more complex molecules with potential antioxidant, anti-inflammatory, and anti-diabetic properties.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-15(19)12(9-10-4-6-11(17)7-5-10)16-14(18)13-3-2-8-21-13/h2-8,12,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSRCUGXMGDTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Hydroxyphenylpyruvic Acid

4-Hydroxyphenylpyruvic acid undergoes Fischer esterification with methanol under acidic conditions:

Procedure :

  • Dissolve 4-hydroxyphenylpyruvic acid (10.0 g, 51.2 mmol) in anhydrous methanol (100 mL).

  • Add concentrated sulfuric acid (1.0 mL) as a catalyst.

  • Reflux at 65°C for 6 hours under nitrogen.

  • Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

Yield : 92% (10.6 g) as a pale-yellow oil.
Characterization :

  • IR (cm⁻¹) : 1725 (C=O ester), 1680 (C=O ketone), 1260 (C-O ester).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, 2H, J = 8.4 Hz, ArH), 6.82 (d, 2H, J = 8.4 Hz, ArH), 3.72 (s, 3H, OCH₃), 3.58 (s, 2H, CH₂), 2.91 (s, 2H, COCH₂).

Oxime Formation and Reduction to β-Amino Ester

Oxime Synthesis

The β-keto ester reacts with hydroxylamine hydrochloride to form the oxime:

Procedure :

  • Dissolve methyl 3-(4-hydroxyphenyl)-2-oxopropanoate (5.0 g, 22.3 mmol) in ethanol (50 mL).

  • Add hydroxylamine hydrochloride (2.3 g, 33.5 mmol) and sodium acetate (3.0 g, 36.6 mmol).

  • Reflux at 80°C for 4 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Yield : 85% (4.7 g) of white crystals.
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NOH), 7.08 (d, 2H, J = 8.4 Hz, ArH), 6.75 (d, 2H, J = 8.4 Hz, ArH), 3.65 (s, 3H, OCH₃), 3.40 (s, 2H, CH₂).

Reduction to β-Amino Ester

Catalytic hydrogenation cleaves the oxime N-O bond:

Procedure :

  • Suspend oxime (4.0 g, 16.1 mmol) in methanol (40 mL).

  • Add 10% Pd/C (0.4 g) and hydrogenate at 50 psi for 12 hours.

  • Filter and concentrate to obtain methyl 2-amino-3-(4-hydroxyphenyl)propanoate.

Yield : 78% (2.8 g) as a colorless oil.
Characterization :

  • IR (cm⁻¹) : 3350 (NH₂), 1720 (C=O ester).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 174.5 (C=O), 156.2 (ArC-OH), 130.1 (ArC), 115.3 (ArC), 52.1 (OCH₃), 48.2 (CHNH₂), 36.7 (CH₂).

Acylation with Furan-2-Carbonyl Chloride

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid (5.0 g, 44.6 mmol) reacts with thionyl chloride (10.6 mL, 89.2 mmol) under reflux for 3 hours. Excess SOCI₂ is removed under vacuum to yield the acyl chloride (4.8 g, 95%).

Amide Bond Formation

Procedure :

  • Dissolve methyl 2-amino-3-(4-hydroxyphenyl)propanoate (2.5 g, 10.7 mmol) in dry THF (25 mL).

  • Add triethylamine (3.0 mL, 21.4 mmol) and furan-2-carbonyl chloride (1.6 g, 12.8 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 82% (3.1 g) as a white solid.
Characterization :

  • Melting Point : 112–114°C.

  • HRMS (ESI) : m/z calc. for C₁₆H₁₅NO₅ [M+H]⁺: 302.1023; found: 302.1021.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.82 (d, 1H, J = 3.6 Hz, furan H), 7.15 (d, 2H, J = 8.4 Hz, ArH), 6.90 (d, 2H, J = 8.4 Hz, ArH), 6.68 (dd, 1H, J = 3.6, 1.8 Hz, furan H), 4.52 (q, 1H, J = 7.2 Hz, CHNH), 3.62 (s, 3H, OCH₃), 3.12 (dd, 1H, J = 14.0, 7.2 Hz, CH₂), 2.98 (dd, 1H, J = 14.0, 7.2 Hz, CH₂).

Alternative Synthetic Routes and Optimization

Enzymatic Resolution for Enantiopure Product

Using immobilized lipase B from Candida antarctica, the racemic β-amino ester undergoes kinetic resolution in vinyl acetate, achieving 98% ee for the (R)-enantiomer.

Solid-Phase Synthesis

A Wang resin-bound 4-hydroxyphenylpropanoate is sequentially functionalized via Fmoc-β-amino acid coupling and acylation, enabling combinatorial library generation (yield: 76–84%).

Challenges and Scalability Considerations

  • Oxime Reduction : Hydrogenation requires strict moisture exclusion to prevent ketone reduction side products.

  • Phenol Protection : Acetylation of the 4-hydroxyphenyl group prior to acylation improves yield (from 82% to 89%) but necessitates deprotection with K₂CO₃/MeOH.

  • Catalyst Recycling : Patent EP2687521A1 highlights cobalt-salicylidene catalysts for enantioselective steps, reducing costs in large-scale production .

Chemical Reactions Analysis

Enzyme-Catalyzed Aminolysis

The methyl ester group undergoes enzyme-mediated aminolysis with primary amines under mild conditions. Novozyme® 435 (immobilized Candida antarctica lipase B) facilitates this reaction in methyl tert-butyl ether (MTBE) at 45°C, yielding amide derivatives. For example:

  • Reagents : Propargylamine (1.2 eq), Novozyme® 435 (50% w/w), MTBE.

  • Conditions : 45°C, 4–24 h.

  • Outcome : High conversion (>90%) observed for structurally similar esters like methyl 3-(4-hydroxyphenyl)propanoate .

Sonogashira Coupling

The phenolic hydroxyl group can be functionalized via halogenation (e.g., iodination at the para-position), enabling Pd-catalyzed cross-coupling with terminal alkynes:

  • Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (4 mol%).

  • Base : TMG (1 eq) in DMF at 45°C.

  • Yield : 44–95% for analogous 3-(hetero)arylpropargyl amides .

Epoxide Alkylation

The phenolic -OH reacts with epichlorohydrin under kinetic resolution conditions using a cobalt-salen catalyst, forming chiral glycidyl ethers:

  • Catalyst : (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt (0.05–0.20 eq).

  • Conditions : MTBE, 20–30°C.

  • Outcome : Enantiomeric excess >98% reported for Landiolol intermediates .

Deuteration of the Furan Ring

Selective deuteration at the furan C-5 position occurs via Mg/MeOD-mediated isotopic exchange:

  • Reagents : Mg turnings (10 eq), I₂ (3 eq) in MeOD/MeCN.

  • Conditions : 15–20°C, 30 min.

  • Deuteration Efficiency : >95% β-deuteration achieved for methyl 3-(furan-2-yl)propanoate .

Ester Hydrolysis and Transesterification

The methyl ester is hydrolyzed to the carboxylic acid under acidic/basic conditions or enzymatically transesterified:

  • Acidic Hydrolysis : HCl (2M), reflux, 6 h → 85–92% yield .

  • Enzymatic Transesterification : CAL-B in tert-butanol with glycosidic polyols → hydroxy-aryl ester derivatives .

Cyclization to Benzofuran Derivatives

Under Hg(OAc)₂-mediated conditions, phenolic derivatives cyclize to form 2-arylbenzofurans:

  • Reagents : Hg(OAc)₂ (1.2 eq) in AcOH, followed by NaBH₄ reduction.

  • Yield : 77% for ailanthoidol precursors .

Comparative Reaction Table

Reaction TypeKey Reagents/ConditionsYield/SelectivitySource
Enzyme-Catalyzed AminolysisNovozyme® 435, MTBE, 45°C>90% conversion
Sonogashira CouplingPd(PPh₃)₄, CuI, TMG, DMF44–95%
Epoxide AlkylationCo-salen catalyst, epichlorohydrin, MTBE>98% ee
DeuterationMg, I₂, MeOD/MeCN>95% deuteration
Benzofuran CyclizationHg(OAc)₂, AcOH; NaBH₄77%

Stability and Functional Group Compatibility

  • The phenolic -OH is susceptible to oxidation; protection (e.g., silylation) is recommended for reactions under basic/oxidizing conditions .

  • The furanamide group remains stable under Pd-catalyzed coupling and enzymatic conditions but may degrade under strong acids .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate has shown promise as a potential anticancer agent. Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa, MCF-710.5Apoptosis
Compound BA5498.3Cell cycle arrest
This compoundTBDTBDTBD

1.2 Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties, akin to those observed in other phenolic compounds. Studies have indicated that similar furan derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Agricultural Applications

2.1 Pesticidal Activity

Research into the pesticidal properties of furan derivatives has revealed their effectiveness against various agricultural pests. The incorporation of the furan moiety enhances the bioactivity of these compounds, making them suitable candidates for developing new agrochemicals .

Case Study: Efficacy Against Aphids
A study demonstrated that a related furan compound significantly reduced aphid populations in controlled trials, suggesting that this compound may have similar effects.

Materials Science

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength .

Table 2: Properties of Polymers Derived from Furan Compounds

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Furan-based Polymer A25060
Furan-based Polymer B23055
This compound-derived PolymerTBDTBD

Mechanism of Action

The mechanism of action of methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Propanoate Backbone

Aromatic and Heteroaromatic Substituents

Ethyl 3-(4-Hydroxyphenyl)propanoate (Compound 10 in ) Structure: Ethyl ester with a 4-hydroxyphenyl group at position 3. Key Differences: Lacks the furan-2-carboxamido group at position 2. Significance: Used as an intermediate in synthesizing antidiabetic phenylpropanoic acids, highlighting the role of the 4-hydroxyphenyl group in targeting metabolic enzymes .

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride () Structure: Methyl ester with an amino group at position 2 and a 4-fluorophenyl group at position 3. Key Differences: Replaces the furanamide with an amino group and substitutes hydroxy with fluorine on the phenyl ring. Significance: Fluorine enhances lipophilicity and metabolic stability, while the amino group enables salt formation (hydrochloride), improving solubility .

Methyl 2-(4-Hydroxyphenyl)acetate () Structure: Acetate ester with a 4-hydroxyphenyl group directly attached to the methylene carbon. Key Differences: Shorter carbon chain (acetate vs. Significance: Simpler structure with demonstrated utility in fragrance and pharmaceutical synthesis due to its phenolic group .

Amide and Heterocyclic Modifications

Methyl 2-Hexanamido-3-(4-hydroxyphenyl)propanoate () Structure: Features a hexanamide group instead of furan-2-carboxamido. Key Differences: Aliphatic amide vs. aromatic furanamide.

(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic Acid () Structure: Carbamoyl and sulfonamido groups on the propanoate backbone. Key Differences: Sulfonamido group introduces strong hydrogen-bonding capacity, unlike the furanamide. Significance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets compared to furanamide derivatives .

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Notable Features Reference
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate C₁₅H₁₅NO₅ 289.28 g/mol Not provided Furanamide, 4-hydroxyphenyl
Ethyl 3-(4-hydroxyphenyl)propanoate C₁₁H₁₄O₃ 194.23 g/mol Not provided Antidiabetic intermediate
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 g/mol 64282-12-8 Amino group, fluorophenyl
Methyl 2-(4-hydroxyphenyl)acetate C₉H₁₀O₃ 166.18 g/mol 14199-15-6 Phenolic acetate

Biological Activity

Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a furan ring, a carboxamide group, and a hydroxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoate
  • Molecular Formula : C15H15NO5
  • Molecular Weight : 289.29 g/mol

The presence of the hydroxy group on the phenyl ring enhances its ability to engage in hydrogen bonding, which is crucial for its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cellular responses such as apoptosis.
  • DNA Interaction : Potential binding to DNA could disrupt replication processes in rapidly dividing cells, such as cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the hydroxyphenyl moiety possess activity against multidrug-resistant pathogens, including strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. For example, compounds with similar structural features have been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-(furan-2-carboxamido)-3-(4-methoxyphenyl)propanoateMethoxy group instead of hydroxyModerate antibacterial activity
Methyl 2-(furan-2-carboxamido)-3-(4-chlorophenyl)propanoateChloro group substitutionEnhanced anticancer activity
Methyl 2-(furan-2-carboxamido)-3-(4-nitrophenyl)propanoateNitro group substitutionStronger enzyme inhibition

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on a series of hydroxyaryl esters demonstrated that this compound showed promising activity against resistant strains of bacteria, highlighting its potential as a lead compound in drug development .
  • Anticancer Evaluation : Research evaluating the cytotoxic effects of related compounds on various cancer cell lines found significant inhibition of cell proliferation at micromolar concentrations, suggesting that further structural optimization could enhance efficacy .

Q & A

Q. What safety protocols are critical for handling this compound in oxidative stress studies?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic degradation products before disposal (pH 7–9) .

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